molecular formula C19H19NO3 B13102483 Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Cat. No.: B13102483
M. Wt: 309.4 g/mol
InChI Key: DRMILRFWIVBXTB-UHFFFAOYSA-N
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Description

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate: is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by the presence of an azetidine ring, a benzoyl group, and a benzoate ester, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Antiviral Activity
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has been investigated for its potential as an antiviral agent. Compounds with similar structures have demonstrated efficacy against viruses such as hepatitis C and hepatitis B. The azetidine ring enhances biological activity by mimicking natural substrates or ligands in biological systems, suggesting that this compound may interact with viral proteins or cellular receptors to modulate their activity.

Cancer Treatment
The compound's structural characteristics position it as a candidate for developing new treatments for various cancers. Azetidine derivatives have been linked to inhibitory effects on nucleosidase and nucleoside phosphorylase, enzymes involved in nucleotide metabolism, which are critical in cancer cell proliferation. This suggests that this compound could serve as a lead compound in the design of anticancer drugs .

Biological Studies

Mechanism of Action
Research into the interactions of this compound with biological targets is essential for understanding its mechanism of action. Preliminary studies indicate that it may inhibit certain enzymes or pathways relevant to disease processes. Further investigations are necessary to elucidate these interactions and assess their implications for drug design and therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

  • Methyl 3-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
  • Methyl 3-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
  • Methyl 3-(2-(morpholin-1-ylmethyl)benzoyl)benzoate

Uniqueness: Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring is less common in organic compounds, making this compound a valuable tool for research and industrial applications .

Biological Activity

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound features a unique structural composition, including a methyl ester group and an azetidine moiety, which may enhance its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : Approximately 273.31 g/mol
  • Key Functional Groups : Methyl ester, benzoyl moiety, azetidine ring

The presence of the azetidine ring is significant as it is often linked to increased biological activity due to its resemblance to natural substrates or ligands in biological systems.

Preliminary research indicates that this compound may interact with viral proteins or cellular receptors, potentially modulating their activity. The exact mechanism remains under investigation, but compounds with similar structures have shown efficacy against viruses such as hepatitis C and hepatitis B.

Biological Activity Overview

  • Antiviral Activity :
    • Compounds similar to this compound have demonstrated antiviral properties. The azetidine structure may facilitate interactions with viral proteins, enhancing the compound's efficacy against specific viruses.
  • Toxicological Profile :
    • Initial studies suggest a favorable safety profile; however, comprehensive toxicological assessments are needed to evaluate its effects on human cells and potential side effects in vivo.
  • Pharmacokinetics :
    • The pharmacokinetic properties of this compound are yet to be fully elucidated. Understanding absorption, distribution, metabolism, and excretion (ADME) will be crucial for its development as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique features and biological activities:

Compound NameStructural CharacteristicsBiological Activity
Methyl 4-(2-(azetidin-1-ylmethyl)benzoateSimilar azetidine structure; different positionPotentially different antiviral activities
Methyl 3-amino-4-(2-methoxycarbonylphenoxy)benzoateContains an amino group instead of an azetidineExhibits varied pharmacological properties
Methyl 4-hydroxy-3-nitrobenzoateContains nitro and hydroxy groupsKnown for anti-inflammatory properties
Methyl 3-amino-2,4-dichlorobenzoateContains dichlorinated benzene derivativesExhibits antibacterial activity

This comparative analysis emphasizes the unique potential of this compound in antiviral applications linked to its azetidine moiety.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Antiviral Studies : A study investigating compounds with azetidine structures reported significant antiviral activity against hepatitis C virus (HCV), suggesting that modifications in the benzoyl region could enhance efficacy.
  • Structure-Activity Relationship (SAR) : Research on SAR has indicated that variations in the azetidine ring can lead to differing levels of biological activity, guiding future modifications for improved potency against viral targets.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate

InChI

InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3

InChI Key

DRMILRFWIVBXTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3

Origin of Product

United States

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